(1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol (1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol
Brand Name: Vulcanchem
CAS No.: 1867063-20-4
VCID: VC3108288
InChI: InChI=1S/C11H21NO/c13-11-8-4-3-7-10(11)12-9-5-1-2-6-9/h9-13H,1-8H2/t10-,11-/m0/s1
SMILES: C1CCC(C1)NC2CCCCC2O
Molecular Formula: C11H21NO
Molecular Weight: 183.29 g/mol

(1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol

CAS No.: 1867063-20-4

Cat. No.: VC3108288

Molecular Formula: C11H21NO

Molecular Weight: 183.29 g/mol

* For research use only. Not for human or veterinary use.

(1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol - 1867063-20-4

Specification

CAS No. 1867063-20-4
Molecular Formula C11H21NO
Molecular Weight 183.29 g/mol
IUPAC Name (1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol
Standard InChI InChI=1S/C11H21NO/c13-11-8-4-3-7-10(11)12-9-5-1-2-6-9/h9-13H,1-8H2/t10-,11-/m0/s1
Standard InChI Key BKYQSCITTDCQJK-QWRGUYRKSA-N
Isomeric SMILES C1CC[C@@H]([C@H](C1)NC2CCCC2)O
SMILES C1CCC(C1)NC2CCCCC2O
Canonical SMILES C1CCC(C1)NC2CCCCC2O

Introduction

(1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol is a compound of interest in organic chemistry, particularly due to its unique stereochemical properties and potential applications in research. This compound is characterized by its molecular formula, C11H21NO, and a molecular weight of 183.29 g/mol .

Synthesis and Chemical Reactivity

The synthesis of (1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol typically involves multi-step organic synthesis techniques. While specific synthesis routes are not detailed in the available literature, compounds with similar structures often require careful control of reaction conditions to achieve the desired stereochemistry.

The chemical reactivity of this compound is influenced by the presence of both hydroxyl (-OH) and amino (-NH) groups, which can participate in various organic reactions such as alkylation, acylation, and condensation reactions.

Related Compounds and Structural Similarities

Compounds structurally similar to (1S,2S)-2-(cyclopentylamino)cyclohexan-1-ol include:

Compound NameStructure TypeSimilarity Level
(1R,2R)-2-(methylamino)cyclohexanolAminocyclohexanolHigh
(1S,2S)-2-(methylamino)cyclohexanolAminocyclohexanolHigh
2-(Cyclohexylamino)cyclohexan-1-olAminocycloalcoholModerate
1-[(Cyclohexylamino)methyl]cyclobutan-1-olAminocyclobutanolModerate

These compounds share similar structural features but may exhibit different biological activities due to variations in their stereochemistry and substituent groups.

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